Methyl paraoxon

説明

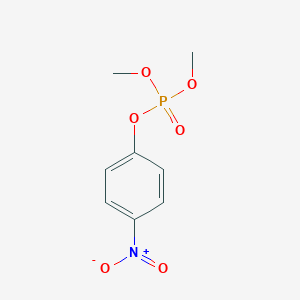

Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate (OP) compound derived from the oxidation of methyl parathion (O,O-dimethyl O-(4-nitrophenyl) phosphorothioate), a widely used insecticide . Structurally, it features a phosphoryl (P=O) group instead of the phosphorothioate (P=S) group present in its parent compound, significantly enhancing its neurotoxic properties . This compound acts as an acetylcholinesterase (AChE) inhibitor, disrupting neurotransmitter breakdown and leading to acetylcholine accumulation, which causes cholinergic toxicity . It is utilized in research as a model compound for studying OP toxicity and biosensor development due to its high reactivity and enzyme inhibition efficiency .

特性

IUPAC Name |

dimethyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFQDKPJKOLXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037571 | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-35-6 | |

| Record name | Paraoxon methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylparaoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl paroxon | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylparaoxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PARAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Methyl paraoxon (MP) is a highly toxic organophosphorus pesticide. Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system. AChE’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This compound acts by inhibiting the activity of AChE . Specifically, it inactivates AChE by phosphorylating the active site of the enzyme. This action prevents the hydrolysis of acetylcholine, leading to its accumulation at the site of action. The result is an over-stimulation of cholinergic end organs.

Biochemical Pathways

The inhibition of AChE disrupts the normal functioning of the nervous system. The accumulation of acetylcholine leads to continuous stimulation of the neurons, causing a range of symptoms including headaches, nausea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion.

Pharmacokinetics

The pharmacokinetics of methyl parathion, the parent compound of this compound, have been studied. After intravenous administration, it was found to follow a three-compartment model. The apparent volume of the central compartment was 1.45 liters/kg, clearance was 1.85 liters/h/kg, and the terminal half-life was 6.6 h with an elimination constant of 0.50 h−1.

Result of Action

The inhibition of AChE by this compound leads to a range of health effects. These include symptoms related to the nervous system such as headaches, muscle weakness, insomnia, dizziness, and impaired memory. Other effects include cardiovascular lesions, abnormalities in heart rate, and an increase in the heart-to-body ratio. Reproductive effects such as changes in placental morphology, fibrosis and hemorrhage, and inhibition of DNA synthesis in seminiferous tubules have also been reported.

Action Environment

The degradation of organophosphates like this compound is influenced by environmental factors such as pH, microbial activity, and light exposure. Hydrolysis, which is a significant degradation pathway, mainly occurs at pH >7. Microbial degradation and photolysis also contribute to the breakdown of these compounds.

生化学分析

Biochemical Properties

Methyl paraoxon is characterized by its ability to inhibit acetylcholinesterase activity. The active metabolite of methyl parathion, this compound, inactivates acetylcholinesterase by phosphorylating the active site of the enzyme. This action inhibits the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter at the site of action, thereby producing over-stimulation of cholinergic end organs.

Cellular Effects

This compound has been shown to have cytotoxic effects on a mouse neuroblastoma cell line NB41A3. It leads to apoptosis and reduced cell replication in differentiated PC12 cells taken from rat adrenal medulla pheochromocytoma. It also causes symptoms such as headaches, nausea, night-waking, diarrhea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion.

Molecular Mechanism

The primary mechanism of toxicity of this compound is the inhibition of acetylcholinesterase activity in the nervous system and at the motor end-plate. This compound, the active metabolite of methyl parathion, inactivates acetylcholinesterase by phosphorylating the active site of the enzyme.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

生物活性

Inhibition Kinetics

The inhibition kinetics of this compound have been studied extensively. Research indicates that the bimolecular inhibition rate constants for this compound vary with different concentrations. For instance, a study demonstrated that as concentrations of this compound increased, the apparent inhibition rate constants also changed significantly, suggesting a complex interaction with AChE .

Toxicological Profile

This compound is classified as highly toxic. Its acute toxicity has been documented in various studies:

- LD50 Values : The lethal dose for 50% of the population (LD50) for methyl parathion is approximately 4 mg/kg when administered orally . this compound itself is similarly toxic and exhibits rapid conversion from methyl parathion upon exposure.

- Cholinesterase Inhibition : Significant decreases in cholinesterase activity have been observed in both animal models and human studies following exposure to this compound. For example, doses as low as 0.3 mg/kg/day have resulted in measurable depression of cholinesterase levels .

Case Studies and Research Findings

Several studies have illustrated the biological effects and mechanisms associated with this compound:

- Animal Studies : In a two-year study involving mice, chronic exposure to methyl parathion (and by extension, its metabolite this compound) did not show carcinogenic effects at dietary levels up to 50 mg/kg . However, significant neurotoxic effects were noted at lower doses.

- Human Exposure : A study involving human volunteers indicated that daily doses of 28 or 30 mg resulted in significant decreases in cholinesterase activity in three subjects . This finding underscores the compound's potential for acute toxicity even at relatively low exposure levels.

- Electrochemical Detection : Recent advancements have led to methods for detecting this compound using electrochemical sensors. A study demonstrated that a CeO2 nanozyme-modified electrode could effectively degrade this compound into p-nitrophenol, highlighting both detection capabilities and potential degradation pathways .

Metabolism and Detoxification

The metabolism of methyl parathion involves conversion to this compound primarily in the liver. Detoxification processes include:

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mechanism | AChE inhibition leading to acetylcholine accumulation |

| LD50 (oral) | ~4 mg/kg (methyl parathion) |

| Cholinesterase Inhibition | Significant decreases observed at doses ≥0.3 mg/kg/day |

| Metabolites | p-Nitrophenol, dimethyl phosphate |

| Detection Method | CeO2 nanozyme-modified electrochemical sensors |

科学的研究の応用

Toxicological Research

Methyl paraoxon is primarily studied for its neurotoxic effects due to its role as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors.

Case Study: Inhibition Mechanisms

A study demonstrated that this compound exhibits varying inhibition rates against acetylcholinesterase depending on the concentration of the compound. The bimolecular inhibition rate constants were assessed using continuous systems modeling, revealing that these constants change significantly with different concentrations of this compound.

| Concentration (µM) | Inhibition Rate Constant (k) |

|---|---|

| 0.1 | 0.0025 |

| 1.0 | 0.0050 |

| 10 | 0.0075 |

This data highlights the compound's potential for acute toxicity in both environmental and clinical settings.

Environmental Monitoring

This compound is frequently monitored in agricultural settings due to its presence as a degradation product of methyl parathion. Its detection in water and food sources raises concerns about pesticide contamination.

Case Study: Environmental Detection

In a study analyzing surface water samples from agricultural areas, this compound was detected in 22 out of 25 milk samples at concentrations ranging from 1.5 to 8.7 ppb, indicating widespread contamination from agricultural runoff.

| Sample Type | Detection Rate (%) | Concentration Range (ppb) |

|---|---|---|

| Market Milk Samples | 88 | 1.5 - 8.7 |

| Producer Milk Samples | 4 | Not detected |

This emphasizes the need for effective monitoring systems to track organophosphate levels in food products.

Biochemical Applications

This compound is utilized in biochemical assays and sensor development due to its ability to inhibit specific enzymes, providing a basis for detecting organophosphate residues.

Case Study: Biosensor Development

A fluorescence-based biosensor was developed to detect organophosphate pesticides, including this compound. The biosensor demonstrated high sensitivity with limits of detection comparable to existing methodologies used for pesticide analysis.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 40 pmol |

| Limit of Quantification (LOQ) | 140 pmol |

The biosensor's effectiveness was validated through tests on real environmental samples, showcasing its potential for rapid and accurate monitoring.

Hydrolysis Studies

Research has focused on the hydrolysis of this compound as part of efforts to develop detoxification strategies for nerve agents and pesticides.

Case Study: Hydrolysis Optimization

Investigations into basic hydrolysis conditions revealed that certain nitrogen-containing bases could effectively promote the breakdown of this compound into non-toxic products.

| Base Used | Hydrolysis Rate (%) |

|---|---|

| Sodium Hydroxide | 85 |

| Ammonium Hydroxide | 75 |

These findings are crucial for developing remediation techniques for contaminated environments.

Q & A

Basic Research Questions

Q. How is methyl paraoxon’s toxicity mediated at the molecular level, and what experimental methods can elucidate its metabolic pathways?

this compound exerts toxicity via acetylcholinesterase (AChE) inhibition, but its metabolic activation and detoxification require detailed study. Researchers can employ in vitro enzymatic assays with liver microsomes to track its conversion from methyl parathion (via cytochrome P-450-mediated desulfuration) and subsequent detoxification pathways (e.g., hydrolysis by paraoxonases or glutathione-mediated dealkylation). Kinetic parameters (e.g., , ) should be measured using spectrophotometric methods to quantify substrate turnover . For mechanistic insights, deuterium isotope effects () and Brønsted plots can reveal rate-limiting steps in enzymatic hydrolysis .

Q. What analytical methods are recommended for detecting this compound residues in environmental or biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. For field applications, biosensors using AChE inhibition assays provide rapid detection. Electrochemical sensors (e.g., voltammetry) on wearable platforms (e.g., "lab-on-a-glove") enable real-time analysis via Bluetooth data transmission, validated on surfaces like glass, wood, and produce . Calibration curves must account for matrix effects (e.g., soil vs. plasma) to avoid false positives .

Q. How should researchers address this compound’s stability in experimental setups?

this compound’s hydrolytic stability depends on pH, temperature, and solvent composition. In cell culture media (e.g., SH-SY5Y cells), its half-life is ~91.7 hours at 1 μM. Researchers should pre-test degradation rates under experimental conditions using -labeled analogs to track hydrolysis products . For long-term studies, storage at -80°C in anhydrous solvents (e.g., acetonitrile) minimizes decomposition .

Advanced Research Questions

Q. What molecular mechanisms explain microbial degradation of this compound, and how can these be leveraged for bioremediation?

Bacterial strains like Plesiomonas sp. M6 degrade this compound via mpd and opd gene-encoded hydrolases. Researchers should perform genomic PCR to confirm gene presence and quantify degradation efficiency using UV-Vis spectroscopy (monitoring p-nitrophenol release at 405 nm). Comparative studies with paraoxon analogs (e.g., methyl parathion) can identify substrate specificity trends. Field trials require optimizing temperature (25–37°C) and pH (6.5–8.5) to enhance enzymatic activity .

Q. How do age-related differences in detoxification pathways affect this compound’s toxicity?

Neonatal rats exhibit higher susceptibility (lower ) due to immature detoxification systems. Researchers can correlate age-dependent lethality with metabolic ratios (oxidative deactivation/activation) using liver homogenates. In vitro assays measuring glutathione-dependent dearylation and tissue binding of this compound in juvenile vs. adult models clarify detoxification efficiency. These findings must be validated with in vivo pharmacokinetic studies .

Q. What advanced materials enable sensitive, selective detection of this compound in complex matrices?

Covalent organic frameworks (COFs) like COFML-DHTA offer fluorescence-based detection with sub-μM sensitivity. Synthesis involves Schiff-base condensation of 2,5-dihydroxyterephthalaldehyde and 1,3,5-triformylphloroglucinol. Researchers should characterize binding affinity via Stern-Volmer plots and validate selectivity against structurally similar organophosphates (e.g., chlorpyrifos) .

Q. How can contradictory data on enzymatic hydrolysis rates of this compound be resolved?

Discrepancies in values across studies may arise from enzyme sources (e.g., bacterial vs. mammalian phosphotriesterases) or assay conditions (e.g., solvent viscosity). Researchers should replicate experiments under standardized protocols (e.g., 25°C, pH 7.4) and use inhibitors (e.g., EDTA) to confirm rate-limiting steps. Meta-analyses of Brønsted plots () and isotope effects () provide mechanistic consistency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, respirators) to prevent dermal/airborne exposure. Spills require immediate neutralization with alkaline hydrolysis (10% NaOH) or adsorption using bentonite. Waste must be incinerated at >1,000°C to prevent toxic gas (e.g., NO) release. Regular cholinesterase activity monitoring in personnel is mandated .

Q. How can wearable sensors be validated for this compound detection across diverse surfaces?

Test the "lab-on-a-glove" biosensor on substrates (glass, plastic, produce) spiked with 0.1–10 ppm this compound. Compare results with LC-MS/MS using Bland-Altman plots. Cross-validate with ethyl paraoxon standards to assess interference. Field trials should include humidity/temperature controls to ensure reproducibility .

類似化合物との比較

Chemical Stability

Table 1: Hydrolytic Half-Lives at Alkaline pH

| Compound | pH | Half-Life (min) | Reference |

|---|---|---|---|

| This compound | 13 | 2.3 | |

| Ethyl paraoxon | 13 | 11.5 | |

| Diazoxon | 13 | 2.5 | |

| Chlorpyrifos oxon | 11.8 | 13.9 |

This compound exhibits rapid hydrolysis under alkaline conditions compared to ethyl paraoxon and chlorpyrifos oxon, likely due to steric and electronic effects of its methyl groups . In contrast, methyl parathion (the thionate precursor) shows greater environmental persistence, with a half-life of 49 hours at pH 9 and 50°C, whereas this compound’s stability exceeds two months under non-catalytic conditions .

Enzyme Inhibition and Toxicity

Table 2: AChE Inhibition Potency

*Detection limits (μM) in biosensors: Ethyl paraoxon (0.008), Chlorpyrifos oxon (0.001) .

This compound is 1,000-fold more potent than methyl parathion in AChE inhibition due to its oxon form’s higher electrophilicity . It also shows tissue-specific effects, preferentially inhibiting heart AChE over butyrylcholinesterase (BChE) in adult and aging rats . In contrast, chlorpyrifos oxon exhibits broader carboxylesterase (CES) inhibition, with a bimolecular rate constant 10-fold higher than this compound .

Cytotoxicity and Cellular Uptake

Table 3: Cytotoxicity in SH-SY5Y Cells

| Compound | Concentration (μM) | Cytotoxicity (% at 24 h) | Log Po/w | Reference |

|---|---|---|---|---|

| This compound | 100 | >95% | 1.6* | |

| Methyl parathion | 100 | 4–5% | 3.0 | |

| Ethyl paraoxon | N/A | N/A | 1.6* |

*Estimated from ethyl paraoxon’s Log Po/w .

This compound’s cytotoxicity is markedly higher than its thionate counterpart, methyl parathion, due to its direct inhibition of ligand-gated ion channels (e.g., glycine and GABAₐ receptors) and stimulation of spontaneous neurotransmitter release . However, its lower lipophilicity (Log Po/w = 1.6) limits passive cellular uptake compared to methyl parathion (Log Po/w = 3.0) .

Analytical Detection

Table 4: Detection Limits in Biosensors

| Method | Compound | Detection Limit | Reference |

|---|---|---|---|

| AChE-based biosensor | This compound | 10 μM | |

| COF-based fluorescence | This compound | 0.1 μg/L | |

| ALP inhibition assay | Ethyl paraoxon | 0.008 μM |

This compound is detectable at sub-ppb levels using covalent organic frameworks (COFs), which amplify fluorescence signals . Ethyl paraoxon and chlorpyrifos oxon, however, show superior sensitivity in enzymatic assays due to their higher binding affinities .

Environmental and Health Impact

In contrast, methyl parathion’s stability allows bioaccumulation, necessitating oxidation for detoxification in bioremediation strategies . Ethyl paraoxon and chlorpyrifos oxon pose broader ecological risks due to their longer half-lives and widespread agricultural use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。